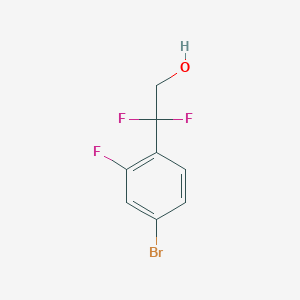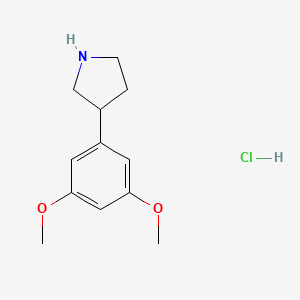
3-Isocyanooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanooxetane is a chemical compound characterized by the presence of an isocyanide group attached to an oxetane ring. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and stability properties. The isocyanide group further enhances the compound’s reactivity, making this compound a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanooxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-isocyanopropanol under basic conditions. This reaction forms the oxetane ring while introducing the isocyanide group. The reaction conditions often require a strong base such as sodium hydride (NaH) and an inert solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanooxetane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The strained oxetane ring can undergo cycloaddition reactions, forming larger ring systems.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to linear or branched products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids or bases can catalyze cycloaddition and ring-opening reactions.
Major Products:
Substituted Oxetanes: Formed through nucleophilic substitution.
Cycloadducts: Resulting from cycloaddition reactions.
Linear or Branched Compounds: Produced via ring-opening reactions.
Scientific Research Applications
3-Isocyanooxetane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Isocyanooxetane involves its reactivity due to the strained oxetane ring and the isocyanide group. The oxetane ring’s strain makes it susceptible to ring-opening reactions, while the isocyanide group can undergo nucleophilic attack. These properties enable this compound to participate in various chemical transformations, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Oxetane: Lacks the isocyanide group, making it less reactive in certain transformations.
3-Aminooxetane: Contains an amino group instead of an isocyanide group, leading to different reactivity and applications.
3-Nitrooxetane: Features a nitro group, which imparts distinct electronic properties and reactivity.
Uniqueness: 3-Isocyanooxetane’s combination of the strained oxetane ring and the reactive isocyanide group makes it unique among oxetane derivatives. This combination allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C4H5NO |
|---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
3-isocyanooxetane |
InChI |
InChI=1S/C4H5NO/c1-5-4-2-6-3-4/h4H,2-3H2 |
InChI Key |
DMWWEEPAORDSGN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


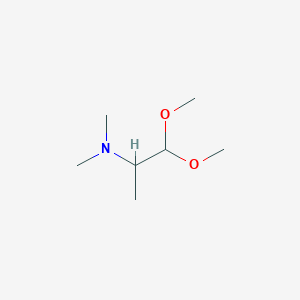
methyl}-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13553737.png)

![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
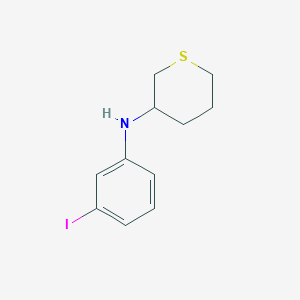
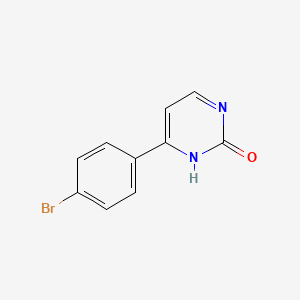
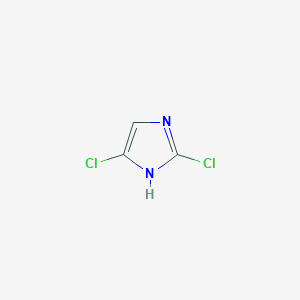
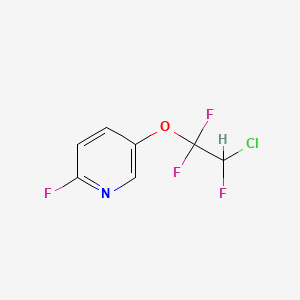
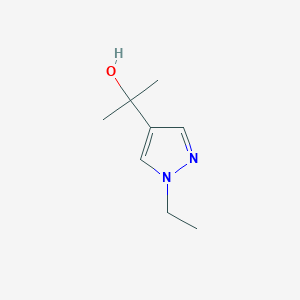
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
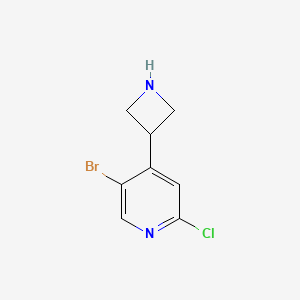
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
